2-[2-(Hydroxysulfanyl)ethenyl]phenol
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Overview
Description
2-[2-(Hydroxysulfanyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. Phenolic compounds are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a hydroxyl group and a sulfanyl group attached to an ethenyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxysulfanyl)ethenyl]phenol can be achieved through several methodsThe reaction conditions typically require a strong base and a polar solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the Hock process, which involves the oxidation of cumene to produce phenol, can be adapted to introduce the sulfanyl and ethenyl groups through subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxysulfanyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are valuable in redox reactions.
Reduction: The sulfanyl group can be reduced to form thiols, which are useful in various biochemical applications.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are often used.
Substitution: Electrophilic reagents like halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Major Products
Quinones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[2-(Hydroxysulfanyl)ethenyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxysulfanyl)ethenyl]phenol involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The sulfanyl group also plays a role in metal chelation, which enhances its antioxidant properties . The compound interacts with various molecular targets, including enzymes and cell signaling pathways, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the aromatic ring.
Thiophenol: Contains a sulfanyl group attached to the aromatic ring but lacks the hydroxyl group.
Hydroquinone: Contains two hydroxyl groups attached to the aromatic ring but lacks the sulfanyl group.
Uniqueness
2-[2-(Hydroxysulfanyl)ethenyl]phenol is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
500588-58-9 |
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Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-(2-hydroxysulfanylethenyl)phenol |
InChI |
InChI=1S/C8H8O2S/c9-8-4-2-1-3-7(8)5-6-11-10/h1-6,9-10H |
InChI Key |
XUEIPUIBSXUQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CSO)O |
Origin of Product |
United States |
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